molecular formula C7H13ClN4O2 B6193567 methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 1613253-78-3

methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B6193567
CAS No.: 1613253-78-3
M. Wt: 220.7
InChI Key:
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Description

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions to yield the triazole ring. The general synthetic route can be summarized as follows:

    Formation of the Azide: The starting material, 3-aminopropylamine, is reacted with sodium azide to form 3-azidopropylamine.

    Cycloaddition Reaction: The 3-azidopropylamine is then reacted with methyl propiolate in the presence of a copper(I) catalyst to form the triazole ring.

    Hydrochloride Formation: The resulting methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

    Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different oxidation states or hydrogenated products.

    Condensation Reactions: The carboxylate group can react with amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

    Condensation Reactions: Catalysts such as N,N’-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane (DCM) are commonly employed.

Major Products Formed

    Substitution Reactions: Derivatives with various functional groups such as alkyl, acyl, or sulfonyl groups.

    Oxidation and Reduction: Oxidized or reduced forms of the triazole ring.

    Condensation Reactions: Amides or esters formed from the carboxylate group.

Scientific Research Applications

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and as a ligand in biochemical assays.

    Medicine: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, enzymes, or receptors, modulating their activity. The amino group can form hydrogen bonds or electrostatic interactions with biological macromolecules, influencing their function. The carboxylate group can participate in coordination chemistry, forming stable complexes with metal ions.

Comparison with Similar Compounds

Methyl 1-(3-aminopropyl)-1H-1,2,3-triazole-4-carboxylate hydrochloride can be compared with other triazole derivatives such as:

    1,2,3-Triazole-4-carboxylic acid: Lacks the amino group, resulting in different reactivity and applications.

    1-(2-Hydroxyethyl)-1H-1,2,3-triazole-4-carboxylate: Contains a hydroxyethyl group instead of an aminopropyl group, leading to variations in chemical behavior and biological activity.

    1-(3-Aminopropyl)-1H-1,2,3-triazole-4-carboxamide: The carboxamide group alters the compound’s solubility and interaction with biological targets.

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

CAS No.

1613253-78-3

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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